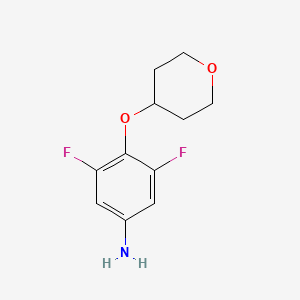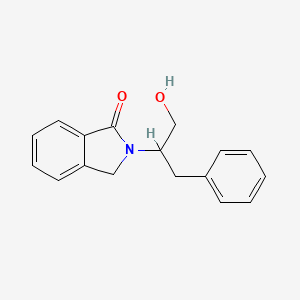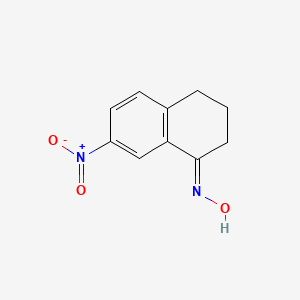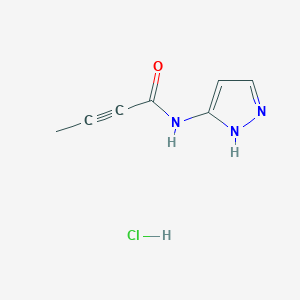![molecular formula C19H23NO6S B2889409 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 692287-79-9](/img/structure/B2889409.png)
2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a type of tetrahydroisoquinoline (THIQ) analog . THIQs are a large group of natural products that have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . This particular compound has a molecular weight of 377.42 .
Synthesis Analysis
The synthesis of enantiopure THIQs has been reported using a chiral auxiliary (1 R,2 S,5 R)-(−) menthyl-(S)-p-toluene sulfinate (Andersen reagent). This method involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by reaction with Andersen reagent to give N-p-tolyl sulfinyl .Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group with its sulfur atom bonded to a nitrogen atom of a ureylene group . The side chains distinguish various sulfonylureas .Chemical Reactions Analysis
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . The reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by reaction with Andersen reagent, gives N-p-tolyl sulfinyl .Applications De Recherche Scientifique
Anticonvulsant Effects and Carbonic Anhydrase Inhibition
Research indicates that derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, including those incorporating sulfonamide functions, have been synthesized and evaluated for their anticonvulsant effects in animal models of epilepsy. Some compounds displayed potent anticonvulsant properties, surpassing topiramate, a known antiepileptic drug. These compounds also demonstrated inhibitory effects on carbonic anhydrase isozymes, suggesting a potential mechanism of action for their antiepileptic properties (Gitto et al., 2009). Another study on monomethoxy analogs of dimethoxy derivatives highlighted the structure-activity relationships (SARs) leading to the identification of compounds with enhanced inhibitory effects on carbonic anhydrase isoforms (Gitto et al., 2011).
Synthesis and Chemical Properties
The synthesis and evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives involve various methodologies, including Pummerer-type cyclization to produce cyclized products with potential for further chemical transformations. The use of boron trifluoride diethyl etherate as an additive reagent enhances the cyclization process (Saitoh et al., 2001). Furthermore, research on the immobilization of sulfonic acid groups on nano-zirconia surfaces has yielded efficient and recyclable heterogeneous solid acid nanocatalysts, showcasing applications in multicomponent reactions and highlighting the versatility of sulfonamide derivatives in catalysis (Amoozadeh et al., 2016).
Application in Pesticide Design
Compounds containing sulfone/sulfoxide groups, derived from 1,2,3,4-tetrahydroisoquinoline, have been investigated for their potential as environmentally benign pesticides. These compounds have shown significant acaricidal and insecticidal activities, indicating their promise for future development in agricultural applications (Yu et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-23-16-6-5-15(11-19(16)26-4)27(21,22)20-8-7-13-9-17(24-2)18(25-3)10-14(13)12-20/h5-6,9-11H,7-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPZDKNYTFMHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2889331.png)



![4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2889336.png)

![6-Bromo-4-chloro-2-methylbenzo[d]thiazole](/img/structure/B2889339.png)
![(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2889341.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889345.png)
![3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889346.png)



